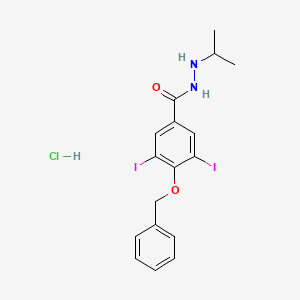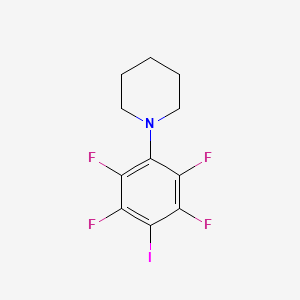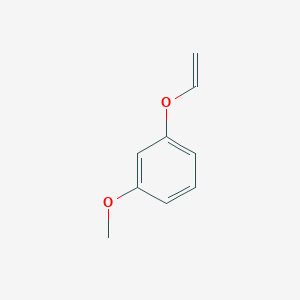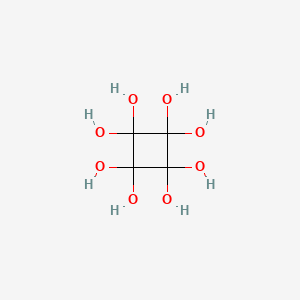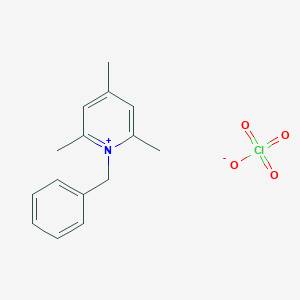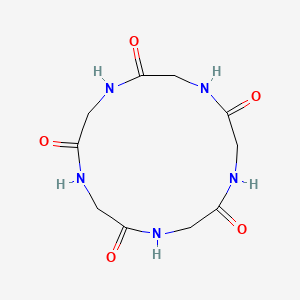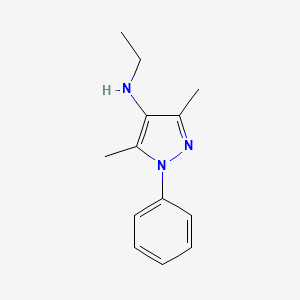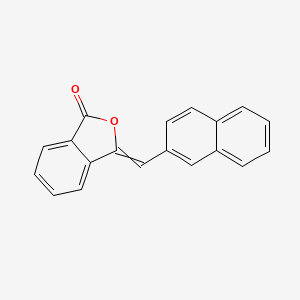
1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)- can be achieved through several synthetic routes. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative, which is prepared via a domino three-component coupling reaction of an aryne precursor with dimethylformamide (DMF) and an active methylene compound such as dimedone . The reaction conditions typically involve the use of anhydrous tetra-n-butylammonium fluoride (TBAF) as a catalyst at room temperature for several hours.
Analyse Des Réactions Chimiques
1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve electrophilic aromatic substitution, where the naphthalene ring can be functionalized with different substituents. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the naphthalene or isobenzofuranone moieties.
Applications De Recherche Scientifique
1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)- has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial and antioxidant agent Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development
Mécanisme D'action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)- involves its interaction with molecular targets through various pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological molecules, which can lead to inhibition of microbial growth or scavenging of free radicals. The specific pathways involved depend on the biological target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)- can be compared with other similar compounds such as 1,2,3,4-tetrahydro-1-naphthalenone and 2-naphthalenemethanol. These compounds share structural similarities but differ in their functional groups and reactivity. For example, 1,2,3,4-tetrahydro-1-naphthalenone has a saturated ring system, while 2-naphthalenemethanol has a hydroxyl group instead of a ketone.
Propriétés
Numéro CAS |
13102-93-7 |
|---|---|
Formule moléculaire |
C19H12O2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
3-(naphthalen-2-ylmethylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C19H12O2/c20-19-17-8-4-3-7-16(17)18(21-19)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12H |
Clé InChI |
SXVPWSRPVGNBJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C=C3C4=CC=CC=C4C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




